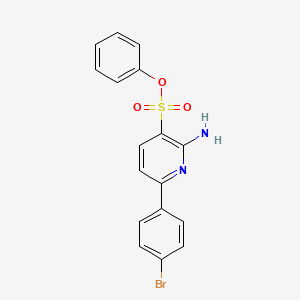
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester is a complex organic compound that belongs to the class of sulfonic acids and esters This compound is characterized by the presence of a pyridine ring substituted with an amino group, a bromophenyl group, and a phenyl ester group
Preparation Methods
The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the sulfonic acid group: This step often involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Substitution with the amino group: Amination reactions can be employed, where the amino group is introduced using reagents like ammonia or amines.
Esterification: The final step involves the formation of the phenyl ester group through esterification reactions using phenol and suitable esterifying agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the bromine atom, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can undergo hydrolysis in the presence of acids or bases, resulting in the formation of the corresponding carboxylic acid and phenol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
3-Pyridinesulfonic acid, 2-amino-6-(4-bromophenyl)-, phenyl ester can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds like 2-amino-3-pyridinesulfonic acid and 4-bromophenyl pyridine exhibit similar structural features but differ in their functional groups and substitution patterns.
Sulfonic acid esters: Compounds like phenyl 2-pyridinesulfonate and phenyl 4-bromobenzenesulfonate share the sulfonic acid ester functionality but differ in their aromatic ring structures.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
646053-40-9 |
|---|---|
Molecular Formula |
C17H13BrN2O3S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
phenyl 2-amino-6-(4-bromophenyl)pyridine-3-sulfonate |
InChI |
InChI=1S/C17H13BrN2O3S/c18-13-8-6-12(7-9-13)15-10-11-16(17(19)20-15)24(21,22)23-14-4-2-1-3-5-14/h1-11H,(H2,19,20) |
InChI Key |
SQRJDSRGTAWYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=C(C=C2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


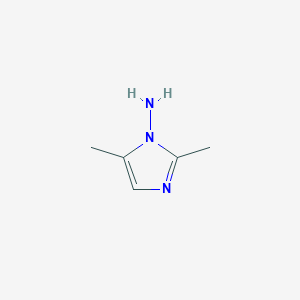
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)
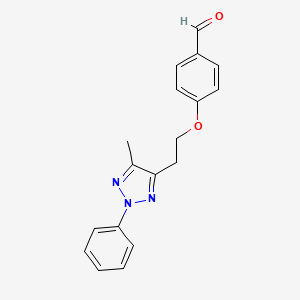


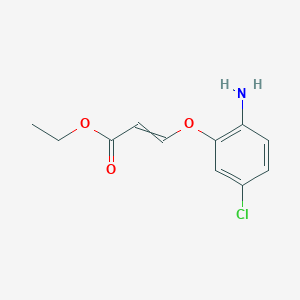
![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)

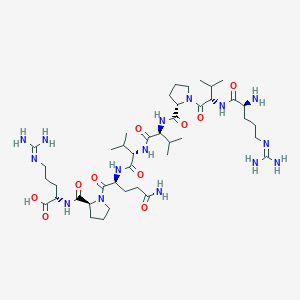
![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)
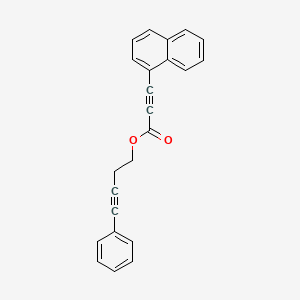

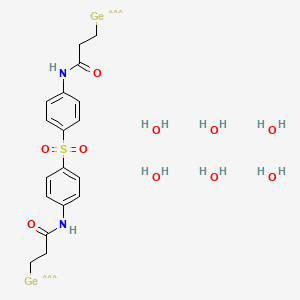
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)
